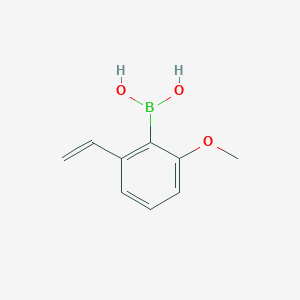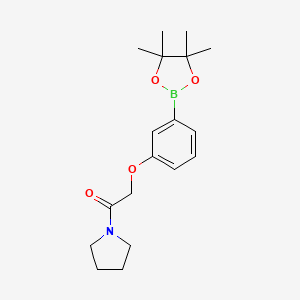
1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a complex organic compound featuring a pyrrolidine ring, a phenoxy group, and a dioxaborolane moiety
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone typically involves multiple steps. One common approach is to start with the preparation of the phenoxy intermediate, followed by the introduction of the pyrrolidine and dioxaborolane groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone involves its interaction with molecular targets through its functional groups. The pyrrolidine ring and dioxaborolane moiety play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone stands out due to its unique combination of functional groups. Similar compounds include those with pyrrolidine or dioxaborolane moieties, but the presence of both in a single molecule provides distinct reactivity and application potential.
Propiedades
Fórmula molecular |
C18H26BNO4 |
|---|---|
Peso molecular |
331.2 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15(12-14)22-13-16(21)20-10-5-6-11-20/h7-9,12H,5-6,10-11,13H2,1-4H3 |
Clave InChI |
KHVBSOIHTQXNKF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)
![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)


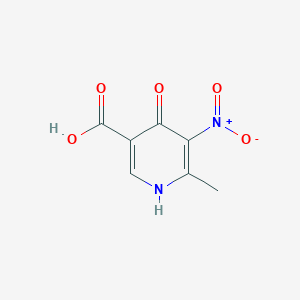
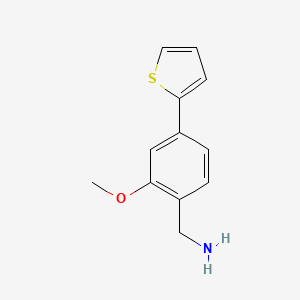

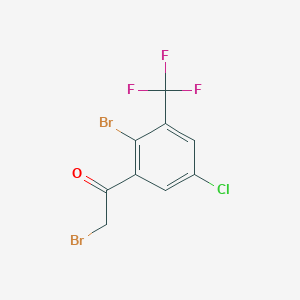

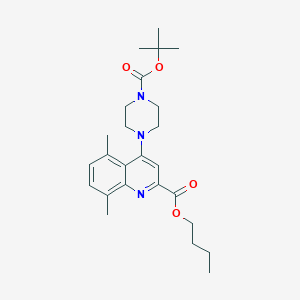
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
